4-chloro-N-(2,2-dimethylpropyl)benzenesulfonamide
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Overview
Description
4-chloro-N-(2,2-dimethylpropyl)benzenesulfonamide is an organic compound with the molecular formula C12H16ClNO2S It is a derivative of benzenesulfonamide, characterized by the presence of a chloro group at the para position and a 2,2-dimethylpropyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2,2-dimethylpropyl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2,2-dimethylpropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is typically conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2,2-dimethylpropyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, leading to the formation of sulfonic acids or sulfinic acids.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.
Oxidation: Sulfonic acids or sulfinic acids.
Reduction: Amines or other reduced forms of the sulfonamide.
Scientific Research Applications
4-chloro-N-(2,2-dimethylpropyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting enzymes like carbonic anhydrase.
Biological Studies: The compound is studied for its potential antimicrobial and anticancer properties.
Materials Science: It is used in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2,2-dimethylpropyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit the activity of carbonic anhydrase by binding to its active site, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate . This inhibition can lead to various biological effects, including reduced cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide
- 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide
- 4-chloro-N-(2,4-dimethylphenyl)-2-nitrobenzenesulfonamide
Uniqueness
4-chloro-N-(2,2-dimethylpropyl)benzenesulfonamide is unique due to its specific structural features, such as the 2,2-dimethylpropyl group, which imparts distinct steric and electronic properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H16ClNO2S |
---|---|
Molecular Weight |
261.77 g/mol |
IUPAC Name |
4-chloro-N-(2,2-dimethylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C11H16ClNO2S/c1-11(2,3)8-13-16(14,15)10-6-4-9(12)5-7-10/h4-7,13H,8H2,1-3H3 |
InChI Key |
FXUIXKXTBPOFKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CNS(=O)(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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